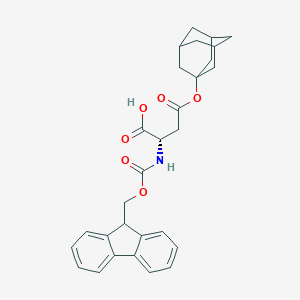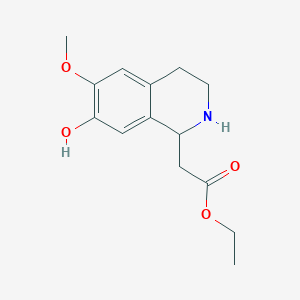
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate, also known as THIQ, is a synthetic compound that has been used extensively in scientific research. THIQ is a derivative of tetrahydroisoquinoline, a class of organic compounds that have been found to have a wide range of biological activities. THIQ has been of particular interest due to its ability to act as an agonist at the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain.
Mechanism of Action
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the mu-opioid receptor by Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate leads to the inhibition of neurotransmitter release, resulting in the modulation of pain and reward pathways in the brain. Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate also activates the release of endogenous opioids such as enkephalins and endorphins, which further modulate the activity of the mu-opioid receptor.
Biochemical and Physiological Effects:
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has been found to have a wide range of biochemical and physiological effects, including analgesia, sedation, and reward-related behaviors. Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has also been shown to induce the release of dopamine in the brain, which is involved in the regulation of mood, motivation, and reward.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate in lab experiments is its potency as an agonist at the mu-opioid receptor, which allows for the investigation of the role of this receptor in various biological processes. However, Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has limited selectivity for the mu-opioid receptor, and can also activate other opioid receptors, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate in scientific research. One area of interest is the investigation of the role of the mu-opioid receptor in the development of opioid tolerance and dependence. Another area of interest is the development of more selective agonists for the mu-opioid receptor, which may have fewer side effects and greater therapeutic potential. Additionally, Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate may be used as a tool for the investigation of the mechanisms underlying pain and reward pathways in the brain.
Synthesis Methods
The synthesis of Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate involves a multi-step process that includes the use of various reagents and solvents. The first step involves the condensation of 3,4-dimethoxyphenethylamine with ethyl oxalyl chloride to form ethyl 3,4-dimethoxyphenethyl oxalate. This intermediate is then reacted with sodium borohydride to yield the corresponding alcohol, which is further converted to the Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate derivative using acetic anhydride and catalytic amounts of sulfuric acid.
Scientific Research Applications
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has been used extensively in scientific research to investigate the role of the mu-opioid receptor in the modulation of pain and reward pathways in the brain. Studies have shown that Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate is a potent agonist at the mu-opioid receptor, and can induce analgesia and reward-related behaviors in animal models. Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has also been used to investigate the mechanisms underlying the development of opioid tolerance and dependence.
properties
CAS RN |
111599-04-3 |
|---|---|
Product Name |
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate |
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H19NO4/c1-3-19-14(17)8-11-10-7-12(16)13(18-2)6-9(10)4-5-15-11/h6-7,11,15-16H,3-5,8H2,1-2H3 |
InChI Key |
IHNIJGQFZOMHFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)O |
Canonical SMILES |
CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)O |
synonyms |
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-,ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



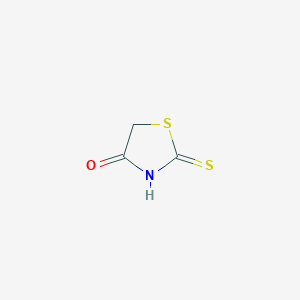




![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)
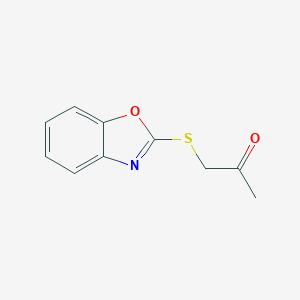
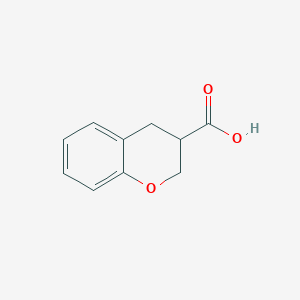
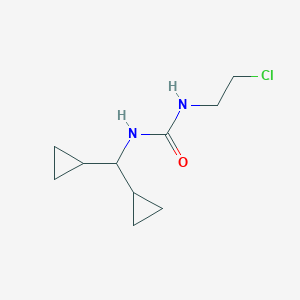
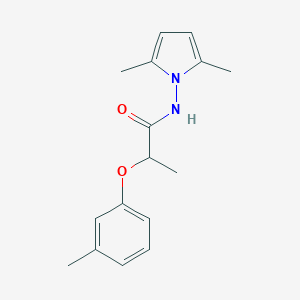
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)
